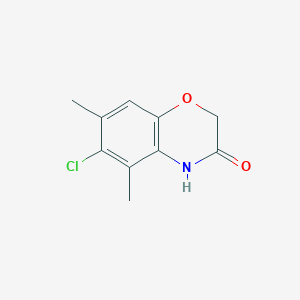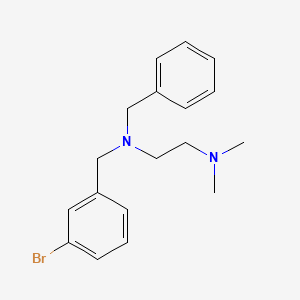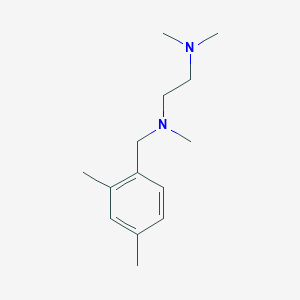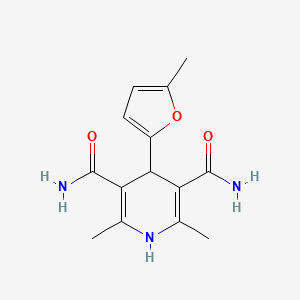![molecular formula C10H10F3NO4S B5815260 N-{2-methoxy-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5815260.png)
N-{2-methoxy-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-methoxy-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide, commonly known as MTS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MTS is a sulfonamide derivative that has been widely used as a reagent in the modification of proteins and peptides.
Mechanism of Action
MTS reacts with thiol groups in proteins and peptides to form a covalent bond. The reaction is highly specific and occurs only at thiol groups, making it an ideal reagent for the modification of proteins and peptides. The reaction mechanism involves the displacement of the trifluoromethanesulfonate (OTf) leaving group by the thiol group, resulting in the formation of a stable thioether bond.
Biochemical and Physiological Effects
MTS has been shown to have a variety of biochemical and physiological effects. It has been used to modify the activity of enzymes, receptors, and ion channels. MTS has also been used to study the structure and function of proteins and peptides. In addition, MTS has been shown to have potential therapeutic applications, such as in the treatment of cancer and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
MTS has several advantages for lab experiments. It is a highly specific reagent that reacts only with thiol groups, making it ideal for the modification of proteins and peptides. It is also stable and easy to handle, making it a convenient reagent for lab experiments. However, MTS has some limitations. It can be toxic to cells at high concentrations, and its effects on protein function can be difficult to predict.
Future Directions
There are several future directions for the use of MTS in scientific research. One potential application is in the study of protein-protein interactions. MTS could be used to introduce thiol groups into proteins and peptides, which could then be used for the study of protein-protein interactions. Another potential application is in the development of therapeutics. MTS could be used as a targeting moiety for the delivery of drugs to specific cells or tissues. Finally, MTS could be used for the development of biosensors for the detection of specific proteins or peptides.
Conclusion
In conclusion, N-{2-methoxy-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide, or MTS, is a unique chemical compound that has gained significant attention in the field of scientific research. MTS is a highly specific reagent that has been widely used for the modification of proteins and peptides. It has several advantages for lab experiments, including its stability and specificity. However, MTS also has some limitations, including its potential toxicity and unpredictable effects on protein function. Despite these limitations, MTS has several potential applications in the study of protein structure and function, as well as in the development of therapeutics and biosensors.
Synthesis Methods
MTS can be synthesized through a two-step reaction process. In the first step, 2-methoxy-5-nitrobenzenesulfonyl chloride is reacted with sodium methoxide to form the corresponding methoxy derivative. In the second step, the methoxy derivative is reacted with acetic anhydride to yield MTS. The overall reaction scheme is shown below:
Scientific Research Applications
MTS has been extensively used in scientific research as a reagent for protein modification. It is commonly used for the introduction of thiol groups into proteins and peptides, which can be used for a variety of applications such as protein labeling, site-specific conjugation, and protein engineering. MTS has also been used as a reagent for the modification of cysteine residues in proteins, which can be used for the study of protein structure and function.
properties
IUPAC Name |
N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4S/c1-6(15)14-8-5-7(3-4-9(8)18-2)19(16,17)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYOSMLMGSMCGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-2-[(pyridin-3-ylmethyl)thio]-4-(2-thienyl)nicotinonitrile](/img/structure/B5815180.png)
![4-[5-methyl-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5815182.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5815189.png)

![N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5815213.png)




![1-[(2-pyridinylthio)acetyl]indoline](/img/structure/B5815242.png)
![4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5815255.png)
![2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5815261.png)
![3-[2-(3-bromophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5815263.png)